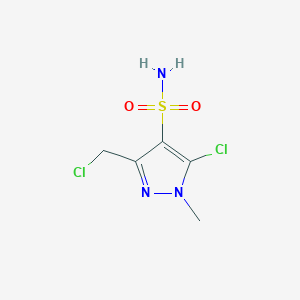

5-Chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Agrochemical Industry

5-Chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide: is a compound that can be utilized in the agrochemical industry. Its derivatives, such as trifluoromethylpyridines (TFMP), have been widely used in crop protection. These compounds help in protecting crops from pests and have been incorporated into more than 20 new agrochemicals .

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound are used as key structural motifs in active ingredients. Several pharmaceutical products containing TFMP moieties have been approved, and many candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom in these derivatives contribute to their biological activities .

Veterinary Medicine

Similar to its use in human pharmaceuticals, TFMP derivatives of 5-Chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide are also employed in veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval, indicating the compound’s versatility and importance .

Phototransformation Studies

The compound has been studied for its phototransformation properties. Conformational changes induced by UV radiation in low-temperature argon matrices have been observed, which could lead to applications in photochemical processes and materials science .

Chemical Synthesis

5-Chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide: can serve as an intermediate in the synthesis of various organic compounds. For example, it can be used in the production of 2-chloro-5-chloromethyl-1,3-thiazole, which has applications in chemical manufacturing .

Cancer Research

The compound may be involved in the formation of N-nitrosamines as impurities in the chemical drug production process. Understanding its role in this process is crucial for cancer research, as N-nitrosamines have been linked to an elevated risk of several cancers .

Telecommunications

Although not directly related to EN300-7464973 , the EN300 standard is referenced in telecommunications, particularly in the DVB-C standard for the European broadband satellite telecommunication. This highlights the importance of standardized compounds and their derivatives in various industries .

Inertial Measurement and Navigation

The EN300 series also includes precision fiber optic inertial measurement/navigation systems, which, while not directly connected to EN300-7464973 , showcases the broad scope of applications where precise and standardized compounds are crucial .

Safety and Hazards

The safety data sheet for a similar compound, “5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye/face protection .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.

Biochemical Pathways

It is known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

A compound with similar structure was found to have high gi absorption and was identified as a cyp1a2 inhibitor . These properties can impact the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with pyrazole derivatives, the effects could be diverse depending on the specific target and biological context .

properties

IUPAC Name |

5-chloro-3-(chloromethyl)-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2N3O2S/c1-10-5(7)4(13(8,11)12)3(2-6)9-10/h2H2,1H3,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPMOWGFZVDMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CCl)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-Dihydrospiro[cyclopentane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B2933337.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethoxybenzamide](/img/structure/B2933342.png)

![N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2933343.png)

![Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2933346.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2933347.png)

![3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2933354.png)

![1-(5-(3,4-dimethoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2933357.png)